molecular formula C19H13FN2OS2 B2710911 5-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide CAS No. 2034545-96-3

5-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide

Cat. No. B2710911
M. Wt: 368.44
InChI Key: KRDYWOAXKOMACH-UHFFFAOYSA-N
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Description

“5-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide” is a complex organic compound. It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond . Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .


Physical And Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Alzheimer's Disease Research

One study focused on the use of a molecular imaging probe similar in structure to the query compound for quantification of serotonin 1A (5-HT1A) receptor densities in Alzheimer's disease (AD) patients. The study utilized positron emission tomography (PET) and found significant decreases in receptor densities, correlating these decreases with worsening clinical symptoms and decreased glucose utilization in the brain. This suggests potential applications in diagnostic imaging and understanding the pathology of neurodegenerative diseases (Kepe et al., 2006).

Heterocyclic Synthesis

Another research domain involves the synthesis of heterocyclic compounds using analogs of the chemical compound . These compounds have been synthesized for various applications, including the development of new materials and potential therapeutic agents. For example, studies have explored the synthesis of thiophenylhydrazonoacetates and their reactivity toward the creation of heterocyclic compounds, indicating their utility in medicinal chemistry and materials science (Mohareb et al., 2004).

Polymer Research

Research into aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links in the main chain has shown that compounds structurally related to the query compound can be used in the synthesis of high-performance polymers. These polymers exhibit desirable properties such as solubility in polar solvents and high thermal stability, making them suitable for advanced material applications (Hsiao & Yu, 1996).

Antimicrobial Agents

A series of compounds synthesized from aryl thioamides, which share a core structure with the query compound, were evaluated for their in vitro antimicrobial activity. One study identified a promising compound with significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, highlighting the potential for developing new antimicrobial agents (Jeankumar et al., 2013).

Future Directions

Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been proven to be effectual drugs in present respective disease scenario . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

5-fluoro-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2OS2/c20-14-3-4-16-13(9-14)10-18(25-16)19(23)22-11-12-5-6-21-15(8-12)17-2-1-7-24-17/h1-10H,11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRDYWOAXKOMACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(S3)C=CC(=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide

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